3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound featuring a spiro structure. Spiro compounds are characterized by having two or more rings that are connected through a single atom. This particular compound is notable for its unique structural configuration, which includes a spiro[5.5]undecane core and a methylene bridge linked to a 2,5-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of 2,5-dimethoxyaniline with a suitable spiro[5.5]undecane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced spiro compounds.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 3,9-Disubstituted-spiro[5.5]undecane derivatives
- 1,3-Dioxane-1,3-dithiane spiranes
Uniqueness
3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the methylene bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(2,5-dimethoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-22-12-6-7-15(23-2)14(10-12)19-11-13-16(20)24-18(25-17(13)21)8-4-3-5-9-18/h6-7,10-11,19H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGRHCGZCAMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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